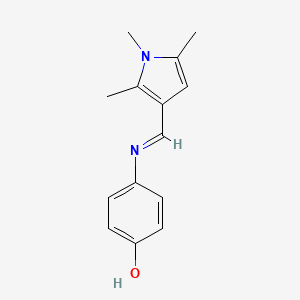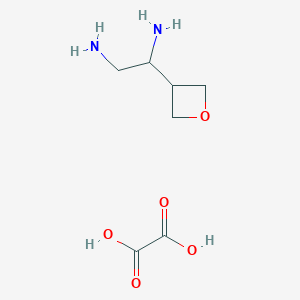![molecular formula C9H11NO2 B12861504 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HSP90, a chaperone protein involved in the stabilization and activation of various client proteins . This inhibition leads to the degradation of client proteins, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones: These compounds share a similar core structure but differ in the substitution pattern.
2-isoxazolines: These compounds have a similar isoxazole ring but differ in the degree of saturation and substitution.
Uniqueness
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HSP90 and its potential antiproliferative activity make it a compound of significant interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
7,7-dimethyl-4,6-dihydro-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)4-7(11)3-6-5-10-12-8(6)9/h5H,3-4H2,1-2H3 |
Clave InChI |
VVYIZXIJWPAXQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC2=C1ON=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
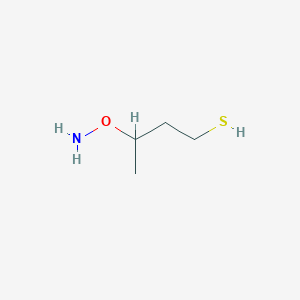
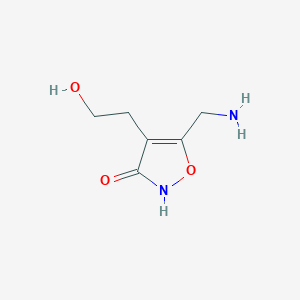
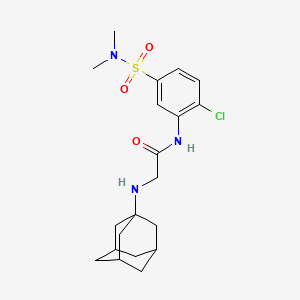
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
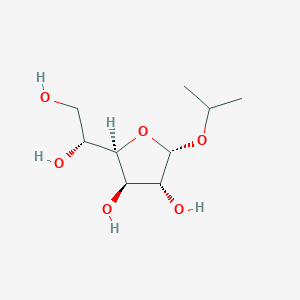
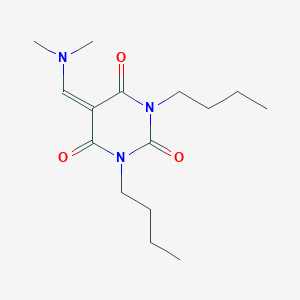

![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
